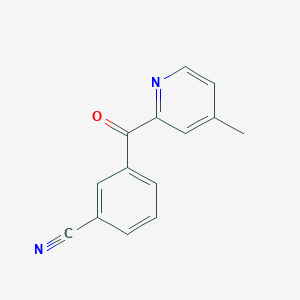
2-(3-Cyanobenzoyl)-4-methylpyridine
Vue d'ensemble
Description
2-(3-Cyanobenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(3-Cyanobenzoyl)-4-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a cyanobenzoyl group, which contributes to its unique chemical properties. Understanding its biological activity can provide insights into its possible applications in medicinal chemistry and related fields.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₈N₂O, and its structure includes:
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Cyanobenzoyl group : A functional group that enhances the compound's reactivity and solubility.
The presence of the cyano group (C≡N) and carbonyl group (C=O) suggests that this compound may participate in various chemical reactions, including nucleophilic addition and coordination with metal ions, making it a candidate for further exploration in biological systems.
Interaction Studies
Preliminary investigations into the biological activity of this compound indicate that it may interact with various biomolecules, potentially influencing cellular processes. The compound's ability to bind to metal ions and other biological targets could mediate its pharmacological effects.
Potential Applications
The compound's structural features suggest several potential biological activities:
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 2-(4-Cyanobenzoyl)-6-methylpyridine | Anticancer | |
| 4-Methylpyridine | Antimicrobial |
Case Study 1: Antimicrobial Activity
A study focusing on piperidine derivatives revealed that certain compounds exhibited significant antimicrobial activity. In vitro tests showed effectiveness against common bacterial strains, suggesting that this compound could be similarly effective. Future studies should aim to quantify this activity through standardized assays such as the disk diffusion method or minimum inhibitory concentration (MIC) tests.
Case Study 2: Anticancer Activity
Research into related pyridine compounds has shown promising results in inhibiting cancer cell proliferation. For instance, studies on derivatives with similar functional groups have indicated cytotoxic effects against various cancer cell lines. Investigating the specific mechanisms by which this compound affects cancer cells could reveal its potential as an anticancer agent .
Propriétés
IUPAC Name |
3-(4-methylpyridine-2-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-5-6-16-13(7-10)14(17)12-4-2-3-11(8-12)9-15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJSPIOUNLISNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















